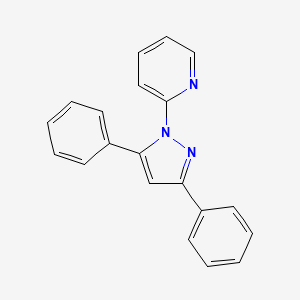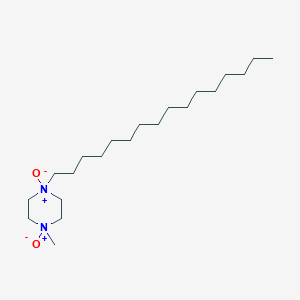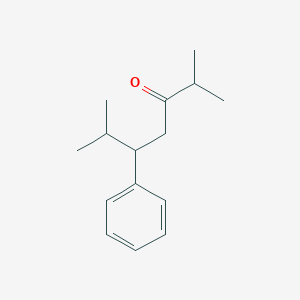
2,6-Dimethyl-5-phenylheptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-5-phenylheptan-3-one is an organic compound with the molecular formula C15H22O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is notable for its branched structure, which includes a phenyl group and two methyl groups attached to a heptane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-5-phenylheptan-3-one can be achieved through various methods. One common approach involves the use of Grignard reagents. For instance, the reaction of this compound with a suitable Grignard reagent, followed by hydrolysis, can yield the desired ketone . The reaction typically requires anhydrous conditions and a non-protic solvent such as diethyl ether or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-5-phenylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional functional groups.
Reduction: Alcohols corresponding to the original ketone.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-5-phenylheptan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylheptan-3-one: Lacks the phenyl group, resulting in different chemical properties and reactivity.
5-Phenylheptan-3-one: Lacks the methyl groups, affecting its steric and electronic properties.
2,6-Dimethyl-4-phenylheptan-3-one: Similar structure but with a different position of the phenyl group, leading to variations in reactivity and applications.
Uniqueness
2,6-Dimethyl-5-phenylheptan-3-one is unique due to its specific combination of functional groups and branched structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
| 83237-38-1 | |
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
2,6-dimethyl-5-phenylheptan-3-one |
InChI |
InChI=1S/C15H22O/c1-11(2)14(10-15(16)12(3)4)13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3 |
Clave InChI |
VMULNJDQXGXKHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC(=O)C(C)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


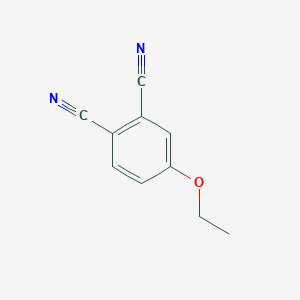


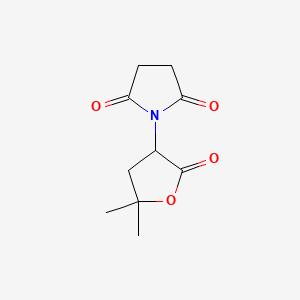
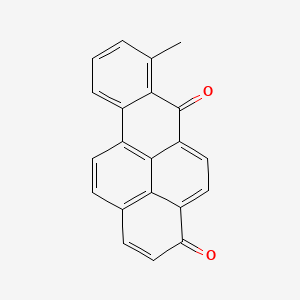

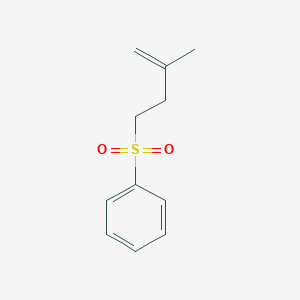
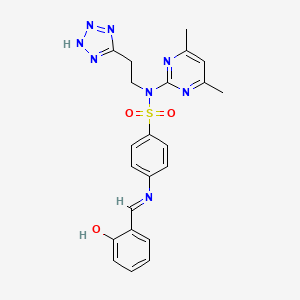
![2-{[(Prop-2-en-1-yl)oxy]imino}propanoic acid](/img/structure/B14431675.png)
![oxalic acid;N-phenyl-N-[1-(4-propan-2-ylpiperazin-1-yl)propan-2-yl]propanamide](/img/structure/B14431677.png)
